![molecular formula C42H62N6O2 B10822793 [3-[3-(2-Pyrrolidin-1-ylethyl)anilino]-4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone](/img/structure/B10822793.png)
[3-[3-(2-Pyrrolidin-1-ylethyl)anilino]-4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EML633 is a small-molecule inhibitor developed to target the Tudor-domain-containing protein Spindlin1 (SPIN1). This compound is part of a series of inhibitors designed to interfere with the methyl-dependent protein-protein interactions that are crucial for the transcriptional-coactivator activity of SPIN1 .
Preparation Methods
This modification is intended to avoid potential steric hindrance and enhance the compound’s selectivity and binding affinity . The synthetic route typically involves multiple steps, including the preparation of intermediates and the final coupling reactions under controlled conditions.
Chemical Reactions Analysis
EML633 primarily undergoes interactions with protein domains rather than traditional chemical reactions like oxidation or reduction. The compound is designed to engage the aromatic cage of the Tudor domain in SPIN1, blocking its ability to read histone marks such as H3K4me3 . This interaction inhibits the transcriptional-coactivator activity of SPIN1, thereby modulating gene expression.
Scientific Research Applications
EML633 has significant applications in scientific research, particularly in the field of epigenetics. It is used to study the role of SPIN1 in gene regulation and its implications in various diseases, including cancer . By inhibiting SPIN1, researchers can explore the effects of disrupted protein-protein interactions on cellular processes and identify potential therapeutic targets. Additionally, EML633 serves as a valuable tool in drug development, providing insights into the design of selective inhibitors for epigenetic regulators.
Mechanism of Action
The mechanism of action of EML633 involves its binding to the Tudor domain of SPIN1. This binding prevents SPIN1 from recognizing and interacting with methylated histone marks, such as H3K4me3 . As a result, the transcriptional-coactivator activity of SPIN1 is inhibited, leading to altered gene expression. The molecular targets and pathways involved in this process are primarily related to the regulation of chromatin structure and gene transcription.
Comparison with Similar Compounds
EML633 is part of a series of compounds, including EML631 and EML632, that were developed to target SPIN1 . While all three compounds share a similar mechanism of action, EML633 exhibits increased selectivity and binding affinity for SPIN1. This enhanced selectivity makes EML633 a more effective inhibitor compared to its counterparts. Other similar compounds include UNC1215, which targets methyl- and acetyl-binding domains but with lower affinity for Tudor domains .
Properties
Molecular Formula |
C42H62N6O2 |
|---|---|
Molecular Weight |
683.0 g/mol |
IUPAC Name |
[3-[3-(2-pyrrolidin-1-ylethyl)anilino]-4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C42H62N6O2/c49-41(47-28-15-34(16-29-47)12-25-44-19-1-2-20-44)37-10-11-39(42(50)48-30-17-35(18-31-48)13-26-45-21-3-4-22-45)40(33-37)43-38-9-7-8-36(32-38)14-27-46-23-5-6-24-46/h7-11,32-35,43H,1-6,12-31H2 |
InChI Key |
HXPPYTDIFBBGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)CCN5CCCC5)NC6=CC=CC(=C6)CCN7CCCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


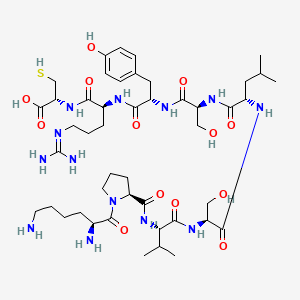
![(4S)-5-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822723.png)
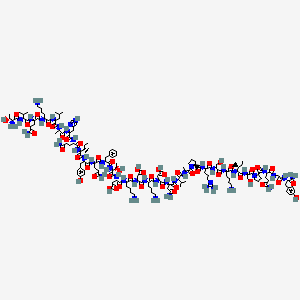
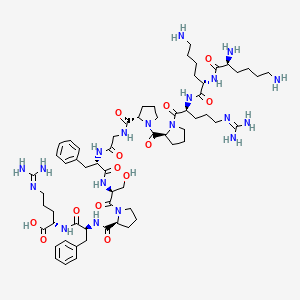
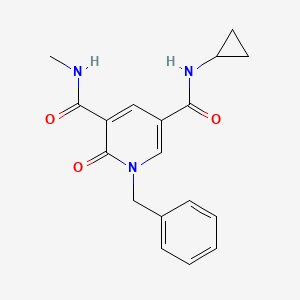
![N-[3-(diethylamino)propyl]-2-(9-fluoro-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)acetamide](/img/structure/B10822759.png)
![2-cyclohexyl-2-[[4-[2-[(3-phenylphenyl)methylcarbamoyl]-6-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-4-yl]-6-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonyl]amino]acetic acid](/img/structure/B10822766.png)
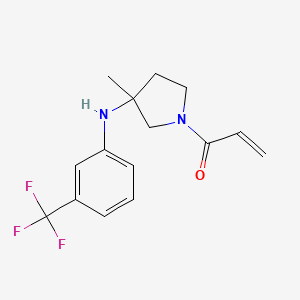
![(2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-pent-2-enylcyclopentyl]acetyl]amino]pentanoic acid](/img/structure/B10822787.png)
![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxidanylidene-5-thia-1,10,11-triazatricyclo[6.4.0.0^2,6]dodeca-2(6),3,7,11-tetraen-10-yl)ethanamide](/img/structure/B10822788.png)
![dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate](/img/structure/B10822792.png)
![2-[[12-[(3S,5S)-3,5-dimethylpiperidin-1-yl]-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid](/img/structure/B10822800.png)
![4-[[12-(3-Methylpiperidin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid](/img/structure/B10822803.png)
![3-{[3-(3,5-Dimethylpiperidino)-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL]amino}propanoic acid](/img/structure/B10822804.png)
